![molecular formula C14H8N2O3S2 B2398491 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde CAS No. 730951-41-4](/img/structure/B2398491.png)
2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde
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Overview
Description
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives generally consists of a benzene ring fused to a thiazole ring. The specific structure of “2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde” would include these rings, along with a sulfanyl group and a nitrobenzaldehyde group attached at the 2nd position of the benzothiazole .Scientific Research Applications
- Antitumor Activity 2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde has demonstrated antitumor effects. It inhibits the growth of cancer cells, particularly those in the colon and lung.
- Antiviral Properties The compound exhibits antiviral activity against herpes simplex virus type 1 (HSV-1).
- Antibacterial and Antifungal Effects 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide displays antibacterial and antifungal properties.
- Synthetic Methodology Scientists have developed synthetic routes to prepare this compound, including multi-step processes involving cyclization, amidation, and sulfonation.
- Although not explicitly mentioned in the provided information, benzothiazole derivatives have been investigated for their anticonvulsant properties .
- Crystallography and Structural Studies X-ray diffraction studies have revealed the crystal structure of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide.
- Toxicity and Safety Assessment Researchers have assessed the compound’s safety profile in scientific experiments.
Anticonvulsant Evaluation
Future Directions
Benzothiazole derivatives are a promising class of compounds for drug development due to their diverse biological activities. Future research could focus on synthesizing new benzothiazole derivatives, including “2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde”, and studying their biological activities .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Mode of Action
tuberculosis . In the context of epilepsy, they interact with specific receptors to suppress seizure activity .
Biochemical Pathways
tuberculosis or the neuronal signaling pathways involved in epilepsy .
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties of similar benzothiazole derivatives .
Result of Action
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O3S2/c17-8-9-7-10(16(18)19)5-6-12(9)20-14-15-11-3-1-2-4-13(11)21-14/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSRTGFBOYMPRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde |
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